N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine
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Overview
Description
N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound containing nitrogen and oxygen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine typically involves the cyclocondensation of arylamidoximes with aldehydes. For instance, the reaction of arylamidoximes with n-butanal can yield the desired oxadiazole compound . The reaction conditions often include the use of catalysts such as manganese dioxide to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the oxadiazole ring.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to bacterial cell death .
Comparison with Similar Compounds
3-aryl-5-propyl-1,2,4-oxadiazole: Similar structure but with different substituents.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Contains additional nitro groups, leading to different chemical properties.
3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): A dimeric form with enhanced stability and density.
Uniqueness: N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H13N3O/c1-3-5-6-9-7(8-4-2)11-10-6/h3-5H2,1-2H3,(H,8,9,10) |
InChI Key |
XYVHSSCINHAQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)NCC |
Origin of Product |
United States |
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